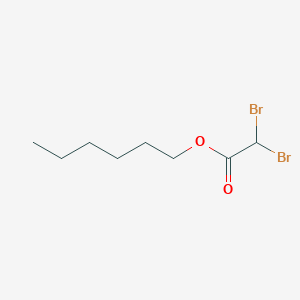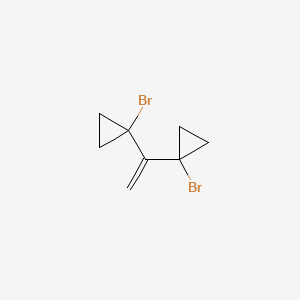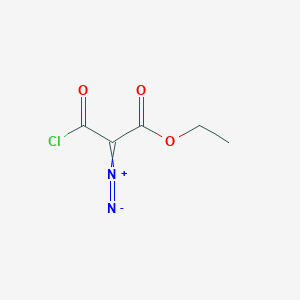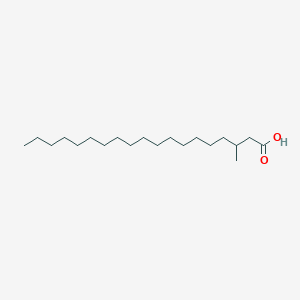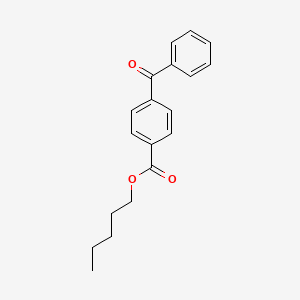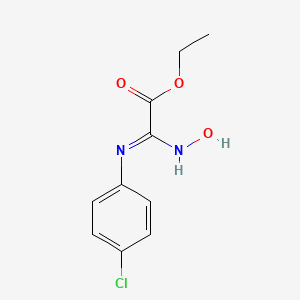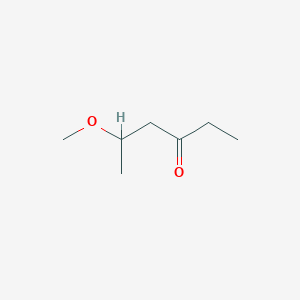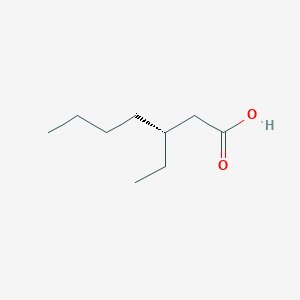
9(10H)-Acridinone, 10-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(10H)-Acridinone, 10-propyl- is a derivative of acridinone, a compound known for its rigid structure and unique photophysical properties. This compound is characterized by the presence of a propyl group at the 10th position of the acridinone ring, which can influence its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 10-propyl- typically involves the reaction of acridinone with propylating agents under controlled conditions. One common method is the alkylation of acridinone using propyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 10-propyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Types of Reactions:
Oxidation: 9(10H)-Acridinone, 10-propyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of 9(10H)-Acridinone, 10-propyl- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridinone derivatives.
Substitution: The compound can participate in substitution reactions, where the propyl group or other substituents on the acridinone ring can be replaced by different functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various hydrogenated forms of the compound.
科学研究应用
9(10H)-Acridinone, 10-propyl- has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials, particularly in the development of photofunctional materials.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other materials that require stable and efficient light-emitting properties.
作用机制
The mechanism by which 9(10H)-Acridinone, 10-propyl- exerts its effects is largely related to its ability to participate in photophysical processes. The compound can absorb light and undergo intersystem crossing to produce excited states, which can then emit light or transfer energy to other molecules. This makes it valuable in applications such as organic light-emitting diodes (OLEDs) and other photonic devices.
相似化合物的比较
Acridin-9(10H)-one: The parent compound without the propyl group, used in similar applications but with different properties.
10-Phenylacridin-9(10H)-one: Another derivative with a phenyl group at the 10th position, known for its enhanced photophysical properties.
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A more complex derivative used in advanced photonic applications.
Uniqueness: 9(10H)-Acridinone, 10-propyl- is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and overall photophysical behavior. This makes it particularly valuable in applications where specific tuning of these properties is required.
属性
CAS 编号 |
60536-17-6 |
|---|---|
分子式 |
C16H15NO |
分子量 |
237.30 g/mol |
IUPAC 名称 |
10-propylacridin-9-one |
InChI |
InChI=1S/C16H15NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-10H,2,11H2,1H3 |
InChI 键 |
DKNJVCAKGZMARC-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14612192.png)
